2-(2,4-dichlorophenoxy)-N'-(diphenylmethylene)acetohydrazide
Description
2-(2,4-Dichlorophenoxy)-N'-(diphenylmethylene)acetohydrazide is a synthetic acetohydrazide derivative featuring a 2,4-dichlorophenoxy group and a diphenylmethylene substituent. The compound’s design likely follows strategies to optimize steric and electronic interactions for target binding, as seen in related derivatives .
Structure
3D Structure
Properties
IUPAC Name |
N-(benzhydrylideneamino)-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O2/c22-17-11-12-19(18(23)13-17)27-14-20(26)24-25-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZGZXKKMMYBHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’-(diphenylmethylene)acetohydrazide typically involves the following steps:
Preparation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Formation of the hydrazide: The 2,4-dichlorophenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation with benzaldehyde: The final step involves the condensation of the hydrazide with benzaldehyde to form the diphenylmethylene derivative.
The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol, followed by purification steps like recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:
Bulk synthesis of intermediates: Large-scale production of 2,4-dichlorophenoxyacetic acid and its hydrazide.
Optimization of reaction conditions: Ensuring high yield and purity through controlled reaction conditions.
Purification: Using techniques such as crystallization, distillation, and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-N’-(diphenylmethylene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms like primary or secondary amines.
Substitution: Products where chlorine atoms are replaced by other functional groups.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N'-(diphenylmethylene)acetohydrazide is a complex organic compound with a dichlorophenoxy group derived from 2,4-dichlorophenoxyacetic acid, known for its applications in various scientific fields. It belongs to the hydrazide family, specifically acylhydrazines, associated with the phenoxy family of compounds, including herbicides and plant growth regulators.
Scientific Research Applications
this compound has potential applications in:
- Synthesis of Metal Complexes The compound acts as a ligand in the synthesis of metal complexes.
- Insecticidal Properties It has been explored for its insecticidal properties. Research indicates that similar compounds exhibit insecticidal activity by disrupting normal physiological processes in target pests. The interactions may involve inhibition of key metabolic pathways or interference with hormonal systems in insects.
- Precursor for Synthesis It serves as a precursor for synthesizing biologically active heterocycles.
Biological Activity
N'-(Diphenylmethylene)-2-(1-pyrrolidinyl)acetohydrazide, a similar hydrazone derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
- Antimicrobial Activity Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various bacterial strains using standard methods such as agar diffusion and broth dilution techniques. Studies have reported MIC values for this compound against Gram-positive and Gram-negative bacteria. For example, it showed promising activity against Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics like ciprofloxacin.
Data Table of Antimicrobial Activity
| Microorganism | MIC (µg/mL) | Standard |
|---|---|---|
| Staphylococcus aureus | 125 | Ciprofloxacin |
| Escherichia coli | 250 | Ciprofloxacin |
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-(diphenylmethylene)acetohydrazide involves its interaction with specific molecular targets:
Biological Targets: It can interact with enzymes or receptors involved in inflammatory pathways or cell proliferation.
Pathways: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation or cell growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Activity Comparison of Selected Acetohydrazides
Key Observations :
- Substituent Bulk and Polarity : Compounds with aromatic or heterocyclic substituents (e.g., indole in compound 9 , dihydroxybenzylidene in 228 ) show enhanced enzyme inhibition compared to aliphatic variants.
- Chlorine Substitution : Increased chlorine atoms (e.g., 4s ) correlate with antifungal potency, likely due to improved lipophilicity and membrane penetration.
Structural and Conformational Analysis
Crystallographic studies of analogs reveal critical structural motifs:
- Twist Angle: In 2-(2,4-dichlorophenoxy)-N’-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide, the twist angle between the dichlorophenoxy ring and acetohydrazide group is 77.8°, favoring a trans conformation that enhances molecular rigidity and target binding .
- Torsional Flexibility : Compounds with smaller substituents (e.g., methyl groups) exhibit greater torsional freedom, reducing activity compared to rigid, planar structures like diphenylmethylene derivatives .
Table 2: Physical Properties of Selected Derivatives
Trends : Higher symmetry (e.g., 4s) correlates with elevated melting points and crystallinity, advantageous for formulation stability .
3D-QSAR and Molecular Modeling
3D-QSAR studies on herbicidal analogs highlight the importance of:
- Electrostatic Potential: Negative charge density near the dichlorophenoxy group enhances binding to auxin receptors .
- Steric Bulk : Bulky substituents (e.g., diphenylmethylene) improve fit into hydrophobic enzyme pockets, as seen in CoMFA models .
Biological Activity
2-(2,4-Dichlorophenoxy)-N'-(diphenylmethylene)acetohydrazide is a compound of interest due to its potential biological activities. It belongs to a class of hydrazones, which are known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a dichlorophenoxy group and a diphenylmethylene hydrazide moiety. The presence of the chlorinated phenoxy group is significant as it is associated with herbicidal activity, while the hydrazide component may contribute to its biological effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that hydrazones can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar effects. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Antiparasitic Activity
A related study on benzothiazole hydrazones demonstrated significant antiplasmodial activity against Plasmodium falciparum. Given the structural similarities, it is plausible that this compound could exhibit antiparasitic effects as well. Further investigations are necessary to confirm this potential.
Insecticidal Activity
Diacylhydrazines have been documented for their insecticidal properties. The presence of the dichlorophenoxy group in this compound suggests it may also have applications in pest control by affecting the growth and development of insects through hormonal disruption.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds in this class often inhibit specific enzymes critical for microbial survival or insect development.
- Membrane Disruption : The hydrophobic nature of the compound can integrate into lipid membranes, leading to increased permeability and cell lysis.
- Signal Transduction Interference : Similar compounds have been shown to interfere with hormonal signaling pathways in insects, leading to developmental disruptions.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Activity | Hydrazones demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. |
| Antiparasitic Effects | Related compounds showed effective suppression of Plasmodium growth in vitro. |
| Insecticidal Properties | Diacylhydrazines exhibited high toxicity against various insect species, disrupting growth patterns. |
Toxicology and Safety Profile
While exploring the biological activity of this compound, it is crucial to consider its safety profile. The compound's toxicity may be influenced by its structural components:
- Acute Toxicity : Related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) have shown high toxicity levels in various studies. Careful evaluation through dose-response studies is essential.
- Chronic Effects : Long-term exposure studies are necessary to assess potential carcinogenic or mutagenic effects.
Q & A
Basic: What are the standard synthetic protocols for preparing 2-(2,4-dichlorophenoxy)-N'-(diphenylmethylene)acetohydrazide, and what intermediates are critical?
Answer:
The synthesis typically involves two steps:
Precursor preparation : 2-(2,4-Dichlorophenoxy)acetohydrazide is synthesized from 2,4-dichlorophenol via esterification (e.g., ethyl ester formation) followed by hydrazine hydrate reflux (5–15 h). Microwave irradiation can optimize yields (>95%) and reduce reaction time .
Condensation : The hydrazide intermediate reacts with diphenylketone (or benzaldehyde derivatives) under reflux in ethanol/water or methanol/chloroform with catalytic acetic acid. Purification involves recrystallization (methanol/ethanol) or column chromatography .
Key intermediates :
- 2-(2,4-Dichlorophenoxy)acetohydrazide (purity >97%)
- Diphenylketone derivatives for Schiff base formation .
Basic: How is structural characterization performed for this compound, and what spectral markers are definitive?
Answer:
- 1H/13C NMR :
- HRMS : Confirm molecular ion ([M+H]+ or [M−H]−) with <2 ppm error .
- FT-IR : C=O stretch at 1658–1680 cm⁻¹, C=N at 1494–1598 cm⁻¹ .
Advanced: How do E/Z isomerism and crystal packing affect bioactivity, and what methods resolve these isomers?
Answer:
- Isomerism : The hydrazone bond (-NH-N=C-) exhibits E/Z isomerism, confirmed via NOESY NMR or X-ray crystallography . For example, compound 9 () exists as a mixture, complicating activity analysis.
- Resolution :
- Chiral HPLC (C18 column, methanol/water mobile phase).
- Recrystallization in polar solvents (ethanol/DMF) to isolate dominant isomers .
- Bioactivity impact : E-isomers often show higher α-glucosidase inhibition (IC50 ~3–7 µM vs. acarbose IC50 378 µM) due to better target binding .
Advanced: How can 3D-QSAR models guide the design of derivatives with enhanced antifungal or antiprotozoal activity?
Answer:
- 3D-QSAR workflow :
- Key findings :
Basic: What in vitro assays are recommended for evaluating α-glucosidase or antiprotozoal activity?
Answer:
- α-Glucosidase inhibition :
- Protocol : Ellman’s method modified with 4-nitrophenyl-α-D-glucopyranoside substrate.
- Conditions : pH 6.8, 37°C, measure absorbance at 405 nm.
- Controls : Acarbose (IC50 ~378 µM) .
- Antiprotozoal assays :
Advanced: How should researchers address contradictions in structure-activity relationships (SAR) for hydrazone derivatives?
Answer:
Case study : Substituent effects on actoprotective activity ():
- Positive : 4-Chlorobenzylidene enhances activity (no fatigue in rat models).
- Negative : 3-Nitrobenzylidene reduces activity due to steric hindrance.
Resolution strategies : - Meta-analysis : Compare substituent electronic (Hammett σ) vs. steric (Taft Es) parameters.
- Docking studies : Identify binding pocket constraints (e.g., acetylcholinesterase active site) .
Basic: What purification techniques maximize yield and purity for this compound?
Answer:
- Recrystallization : Use ethanol/DMF (3:1) for high-purity crystals (mp 199–216°C) .
- Column chromatography : Silica gel, eluent = ethyl acetate/hexane (1:3) .
- Yield optimization : Microwave-assisted synthesis reduces side products (yield >90%) .
Advanced: What computational tools are critical for molecular docking and dynamics studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
